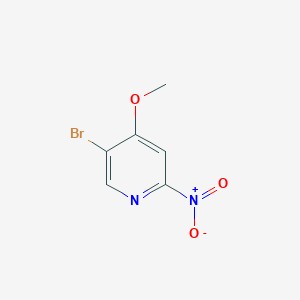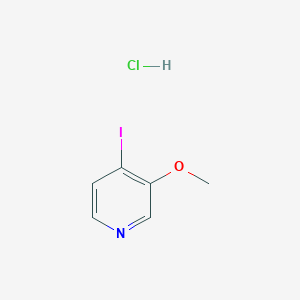
(2-(Methylamino)phenyl)triphenylphosphoniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methylamino)phenyl)triphenylphosphoniumchloride is an organophosphorus compound that features a phosphonium cation bonded to a phenyl ring substituted with a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable halogenated precursor, such as (2-bromo)phenylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+Br-Ph-NH-CH3→Ph3P-Ph-NH-CH3+NaBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Methylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium cation back to the phosphine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-(Methylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the positive charge on the phosphonium group.
Medicine: Research is ongoing to explore its use in drug delivery systems, especially for targeting cancer cells.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-(Methylamino)phenyl)triphenylphosphoniumchloride involves its interaction with cellular components due to the positive charge on the phosphonium group. This allows the compound to target negatively charged mitochondrial membranes, facilitating the delivery of therapeutic agents directly to the mitochondria. The methylamino group can further interact with specific molecular targets, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
- (Methoxymethyl)triphenylphosphonium chloride
- Benzyltriphenylphosphonium chloride
- (Formylmethyl)triphenylphosphonium chloride
Comparison: (2-(Methylamino)phenyl)triphenylphosphoniumchloride is unique due to the presence of the methylamino group, which imparts distinct reactivity and targeting capabilities compared to other phosphonium salts. This makes it particularly useful in applications requiring selective targeting of cellular components.
Propiedades
Fórmula molecular |
C25H23ClNP |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
[2-(methylamino)phenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H23NP.ClH/c1-26-24-19-11-12-20-25(24)27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-20,26H,1H3;1H/q+1;/p-1 |
Clave InChI |
VPXNFIQKGRCFKN-UHFFFAOYSA-M |
SMILES canónico |
CNC1=CC=CC=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)







![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)



![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
